molecular formula C14H26N2O4 B6316265 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate CAS No. 253175-75-6

1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate

Cat. No. B6316265
CAS RN: 253175-75-6
M. Wt: 286.37 g/mol
InChI Key: OOKHLDJPLKKSLZ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate (IBPDC) is an organic compound with a molecular formula of C14H24N2O4. It is a white solid with a melting point of 95-97°C. IBPDC is a derivative of the piperazine family and is a key component of many organic synthesis processes. It is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. IBPDC has been studied extensively for its diverse range of applications, and its synthesis and mechanism of action are well-understood.

Scientific Research Applications

1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied extensively for its diverse range of applications. It has been used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and other materials. Additionally, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied for its potential applications in drug delivery systems and as a catalyst for organic reactions.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate is not completely understood. However, it is believed to act as an electrophile in the reaction with 1-tert-butyl-4-isobutylpiperazine (IBP). The reaction occurs in an aqueous solution at a temperature of 70°C, and the product is a white solid with a melting point of 95-97°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate are not yet fully understood. However, it has been shown to have some effects on the body. In animal studies, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have some effects on the central nervous system, including an increase in neuron activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments include its low cost and its availability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments is that it is not completely understood. Therefore, there is a risk of unexpected results.

Future Directions

There are many potential future directions for research into 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate. These include further research into its biochemical and physiological effects, its potential applications in drug delivery systems, and its use as a catalyst for organic reactions. Additionally, further research into its mechanism of action and its potential to be used as a building block for the synthesis of various compounds is needed. Finally, research into its potential applications in the fields of agriculture and medicine is also needed.

Synthesis Methods

1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate can be synthesized by the reaction of 1-tert-butyl-4-isobutylpiperazine (IBP) and 1,4-dicarboxylic acid. In this reaction, the 1,4-dicarboxylic acid acts as the electrophile and the IBP acts as the nucleophile. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is complete in 4 hours, and the product is a white solid with a melting point of 95-97°C.

properties

IUPAC Name

4-O-tert-butyl 1-O-(2-methylpropyl) piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-11(2)10-19-12(17)15-6-8-16(9-7-15)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKHLDJPLKKSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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